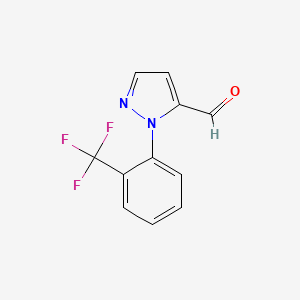
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, which allows for the regioselective synthesis of substituted pyrazoles . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cycloaddition mechanism.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition due to its unique structure.
Industry: It is used in the production of agrochemicals and materials with specific properties.
The trifluoromethyl group plays an important role in enhancing the stability and bioavailability of compounds, making it a valuable component in drug design and development .
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds that contain the trifluoromethyl group. Some examples include:
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
These compounds share the trifluoromethyl group but differ in their overall structure and properties. The presence of the pyrazole ring and aldehyde group in this compound makes it unique and imparts specific chemical and biological properties .
Properties
Molecular Formula |
C11H7F3N2O |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-2-4-10(9)16-8(7-17)5-6-15-16/h1-7H |
InChI Key |
QMOAPFQLMYKZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















